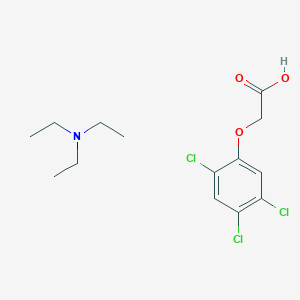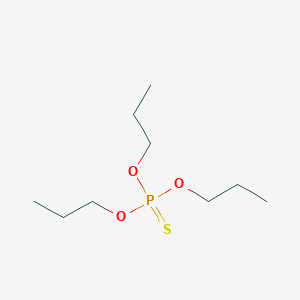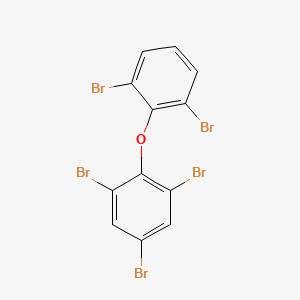
1,3-二溴-2,5-二氟-4-碘苯
描述
The compound of interest, 1,3-Dibromo-2,5-difluoro-4-iodobenzene, is a halogenated aromatic molecule that contains bromine, fluorine, and iodine substituents on a benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of halogenated benzenes and related fluorinated aromatic compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of halogenated benzenes typically involves the substitution of hydrogen atoms on the benzene ring with halogen atoms. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . This suggests that a similar strategy could be employed for the synthesis of 1,3-Dibromo-2,5-difluoro-4-iodobenzene, potentially starting from a polyfluorinated benzene and introducing bromo and iodo substituents through subsequent halogenation reactions.
Molecular Structure Analysis
The molecular structure of halogenated benzenes is influenced by the size and electronegativity of the substituents. X-ray crystallography of related compounds has revealed large bond angles around substituted atoms, which could be expected for 1,3-Dibromo-2,5-difluoro-4-iodobenzene as well due to the presence of bulky halogen atoms . The fluorine atoms, being highly electronegative, would also affect the electron distribution within the molecule, potentially impacting its reactivity.
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions, often serving as precursors for further functionalization. For instance, 1,4-difluoro-2,5-dimethoxybenzene was used as a precursor for iterative Diels-Alder reactions , indicating that halogenated benzenes can be versatile intermediates in synthetic chemistry. The presence of bromine and iodine in 1,3-Dibromo-2,5-difluoro-4-iodobenzene would likely make it a candidate for further substitution reactions or as a building block in cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are greatly affected by the nature and position of the halogen substituents. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene showed a layered monoclinic structure with C–H⋯F–C hydrogen bonding, which could be relevant when considering the solid-state properties of 1,3-Dibromo-2,5-difluoro-4-iodobenzene . The presence of multiple different halogens would also influence the compound's boiling point, density, and solubility. The fluorine atoms could engage in hydrogen bonding, affecting the compound's melting point and solubility in various solvents.
科学研究应用
聚苯和聚合物的合成
1,3-二溴-2,5-二氟-4-碘苯及其类似物在新型聚苯骨架和聚合物的合成中发挥了重要作用。这些化合物通过交叉偶联反应(如铃木-宫浦偶联)作为构建复杂分子结构的前体。卤素取代基赋予的独特电子特性促进了具有理想光物理和电子特性的材料的形成。例如,通过二溴代氟苯的位点选择性铃木-宫浦交叉偶联反应合成氟代三联苯,证明了卤代苯衍生物在材料科学中的实用性 (Sharif et al., 2013)。
有机合成和配体设计
在有机合成中,1,3-二溴-2,5-二氟-4-碘苯用于开发用于进一步化学转化的中间体。它的反应性特征允许区域选择性官能化,从而能够高精度地合成复杂分子。此外,该化合物及其相关衍生物被用于过渡金属催化的配体的设计和合成,展示了它们在促进各种催化反应中的多功能性 (Pignotti et al., 2008)。
光物理研究和材料特性
卤代苯衍生物,包括 1,3-二溴-2,5-二氟-4-碘苯,在光物理研究中至关重要。它们用于探索卤代化对有机化合物光物理性质的影响。研究表明,卤素(特别是氟)的引入会导致发射光谱发生显着位移,这对于设计具有定制发射性质的荧光材料和染料至关重要 (Krebs & Spanggaard, 2002)。
环境和生物降解研究
虽然与 1,3-二溴-2,5-二氟-4-碘苯没有直接关系,但二氟苯的衍生物已因其环境影响和生物降解潜力而受到研究。微生物菌株降解二氟苯的研究突出了卤代有机化合物的生态学方面及其与生物的相互作用,这对于评估环境安全和制定生物修复策略至关重要 (Moreira et al., 2009)。
作用机制
Target of Action
Similar compounds are often used in organic synthesis, particularly in cross-coupling reactions . These reactions typically involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.
Mode of Action
The mode of action of 1,3-Dibromo-2,5-difluoro-4-iodobenzene likely involves its participation in organic reactions as a halogenated aromatic compound . The presence of multiple halogens (bromine, fluorine, and iodine) on the benzene ring makes it a versatile reagent in various types of reactions, including nucleophilic substitution and free radical reactions .
Action Environment
The action of 1,3-Dibromo-2,5-difluoro-4-iodobenzene can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature , suggesting that it is stable under these conditions. Furthermore, the reactivity of this compound in chemical reactions can be influenced by factors such as temperature, solvent, and the presence of catalysts .
属性
IUPAC Name |
1,3-dibromo-2,5-difluoro-4-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2I/c7-2-1-3(9)6(11)4(8)5(2)10/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWFCDNFLFJFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284613 | |
| Record name | 1,3-Dibromo-2,5-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000577-89-8 | |
| Record name | 1,3-Dibromo-2,5-difluoro-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-2,5-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)
![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)
![(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin](/img/structure/B3026438.png)





